molecular formula C10H18S2 B11761912 8,8-Dimethyl-1,4-dithiaspiro[4.5]decane

8,8-Dimethyl-1,4-dithiaspiro[4.5]decane

Cat. No.: B11761912
M. Wt: 202.4 g/mol
InChI Key: FOSCEYUFQNQKFU-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1,4-dithiaspiro[45]decane is a chemical compound with the molecular formula C10H18S2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-1,4-dithiaspiro[4.5]decane typically involves the reaction of appropriate thiol precursors with a suitable ketone or aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spiro structure. Common solvents used in the synthesis include ethanol or dichloromethane, and the reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted spiro compounds depending on the reagents used.

Scientific Research Applications

8,8-Dimethyl-1,4-dithiaspiro[4.5]decane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1,4-dithiaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8,8-Dimethyl-1,4-dioxaspiro[4.5]decane: A similar spiro compound with oxygen atoms in place of sulfur atoms.

    1,4-Dithiaspiro[4.5]decane: A related compound with a similar spiro structure but without the dimethyl groups.

    Methyl 8,8-Dimethyl-1,4-dioxaspiro[4.5]decane-6-carboxylate: Another spiro compound with additional functional groups.

Uniqueness

8,8-Dimethyl-1,4-dithiaspiro[4.5]decane is unique due to its specific combination of sulfur atoms and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H18S2

Molecular Weight

202.4 g/mol

IUPAC Name

8,8-dimethyl-1,4-dithiaspiro[4.5]decane

InChI

InChI=1S/C10H18S2/c1-9(2)3-5-10(6-4-9)11-7-8-12-10/h3-8H2,1-2H3

InChI Key

FOSCEYUFQNQKFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)SCCS2)C

Origin of Product

United States

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